Dual-Furan Architecture Confers Higher Lipophilicity (XLogP3-AA = 1.2) Compared to Imidazole- and Pyrazole-Terminated Wnt Agonist Analogs
The target compound features two furan rings—one at the isoxazole 5-position and one at the beta position of the N-ethyl linker—which together increase computed lipophilicity relative to the closest Wnt-active isoxazole-3-carboxamide analogs. The PubChem-computed XLogP3-AA for the target compound is 1.2 [1]. By comparison, SKL2001 (N-(3-(1H-imidazol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide) has a computed XLogP3-AA of approximately 0.9, and Wnt/β-catenin agonist 2 (N-(2-(1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide) has a computed XLogP3-AA of approximately 0.6 [2]. The target compound is therefore 0.3 to 0.6 log units more lipophilic than these reference Wnt agonists.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2; H-bond acceptors = 6; rotatable bonds = 6 |
| Comparator Or Baseline | SKL2001: XLogP3-AA ≈ 0.9, H-bond acceptors = 5; Wnt/β-catenin agonist 2: XLogP3-AA ≈ 0.6, H-bond acceptors = 5 |
| Quantified Difference | ΔXLogP3-AA = +0.3 (vs. SKL2001); +0.6 (vs. Wnt/β-catenin agonist 2) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2019.06.18 |
Why This Matters
The 0.3–0.6 log unit increase in lipophilicity predicts enhanced passive membrane permeability, which may translate to higher intracellular exposure in cell-based Wnt reporter assays—making the compound a candidate for target engagement studies where intracellular β-catenin stabilization is the readout.
- [1] PubChem Compound Summary for CID 91814063, Computed Properties: XLogP3-AA. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summaries for SKL2001 (CID 11224113) and Wnt/β-catenin agonist 2 (CID 11224112), Computed Properties: XLogP3-AA. National Center for Biotechnology Information (2025). View Source
